Phenyl2-oxooxazolidine-5-carboxylate

Description

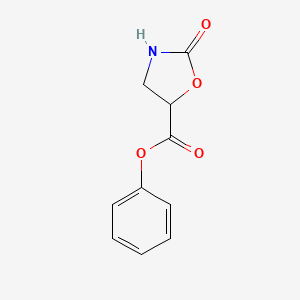

Phenyl 2-oxooxazolidine-5-carboxylate is a heterocyclic compound featuring a saturated oxazolidine ring with a ketone (oxo) group at position 2 and a phenyl ester moiety at position 5. The compound’s molecular formula is inferred to be C₁₀H₉NO₄, combining aromatic (phenyl) and polar (carboxylate, oxo) functionalities.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

phenyl 2-oxo-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |

InChI Key |

CKNRNMFFJYUYCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl2-oxooxazolidine-5-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reactions, which offer high yields and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are optimized for high efficiency and yield, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Phenyl2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Phenyl2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

Industry: this compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenyl2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial protein biosynthesis by binding to the ribosomal peptidyltransferase center, thereby preventing the formation of the first peptide bond . This mechanism is similar to that of oxazolidinones, which are potent inhibitors of bacterial protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between phenyl 2-oxooxazolidine-5-carboxylate and related compounds:

Key Observations :

- Oxazolidine vs. Oxazole : The saturated oxazolidine ring in phenyl 2-oxooxazolidine-5-carboxylate enhances conformational flexibility compared to the aromatic oxazole ring in 2-phenyloxazole-5-carboxylic acid. This difference impacts reactivity; oxazolidines are more susceptible to ring-opening reactions, while oxazoles exhibit aromatic stability .

- Oxo vs.

Physicochemical Properties

Key Observations :

- The hydroxyl group in methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate significantly enhances solubility and intermolecular hydrogen bonding compared to the oxo variant .

- 2-Phenyloxazole-5-carboxylic acid’s low solubility and higher LogP reflect its aromatic, planar structure, which reduces polarity .

Spectroscopic and Electronic Properties

- NMR Shifts: Substituents significantly influence chemical shifts. For example, pestalafuranone F exhibits a high-field shift (Δ −41.4 ppm for C-11) due to methylene substitution, while oxazolidine derivatives show distinct C=O (oxo) and ester carbonyl resonances .

- This aligns with studies correlating group electronegativity with chemical shifts .

Biological Activity

Phenyl2-oxooxazolidine-5-carboxylate, a compound belonging to the oxazolidinone class, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer treatment and antiviral research. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with isocyanates or related compounds. The process can be optimized through various conditions to enhance yield and purity.

Anticancer Properties

This compound has shown significant cytotoxic effects against various cancer cell lines. In a study focusing on hepatocellular carcinoma (HepG2) cells, the compound demonstrated an IC50 value indicating potent cytotoxicity. The mechanism underlying this activity involves:

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest, as evidenced by flow cytometry analysis. The percentage of cells in the G2/M phase increased significantly compared to untreated controls, suggesting that the compound disrupts normal cell cycle progression .

- Induction of Apoptosis : The compound was found to induce apoptosis in HepG2 cells by modulating key apoptotic markers. Specifically, it increased levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels. This shift indicates that this compound promotes the intrinsic apoptotic pathway .

Antiviral Activity

Research has also highlighted the potential of this compound as an HIV-1 protease inhibitor. Preliminary structure–activity relationship (SAR) studies indicated that derivatives incorporating this compound exhibit high potency against both wild-type and multi-drug resistant variants of HIV-1 protease. The binding interactions involve a network of hydrogen bonds with critical residues in the protease active site, enhancing its inhibitory efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : As an HIV protease inhibitor, it disrupts viral replication by preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation.

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane potential (MMP) dissipation, which is a hallmark of early apoptosis. This effect correlates with increased reactive oxygen species (ROS) generation, further promoting apoptotic signaling pathways .

- Cellular Signaling Pathways : By influencing pathways related to cell survival and apoptosis, this compound modulates cellular responses to stressors, enhancing its anticancer properties.

Study 1: Cytotoxicity Against HepG2 Cells

A detailed investigation into the effects of this compound on HepG2 cells revealed:

| Parameter | Control Group | Treated Group (IC50) |

|---|---|---|

| Percentage in G2/M Phase | 13.28% | 30.83% |

| Early Apoptosis | Baseline | 16.63-fold increase |

| Late Apoptosis | Baseline | 60.11-fold increase |

| MMP Level | Baseline | 3.12-fold decrease |

This data illustrates the compound's ability to significantly alter cell cycle dynamics and induce apoptosis in liver cancer cells.

Study 2: HIV Protease Inhibition

In another study focusing on HIV protease inhibition, this compound derivatives were tested for their inhibitory constants ():

| Compound | (nM) |

|---|---|

| (S)-N-phenyloxazolidinone | 0.85 |

| (R)-N-phenyloxazolidinone | 131.4 |

The significant difference in potency between enantiomers highlights the importance of stereochemistry in therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.